molecular formula C22H18BrN5OS2 B12029955 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12029955
M. Wt: 512.4 g/mol
InChI Key: UWWPEZSQSSPKKG-ZMOGYAJESA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromothiophene, triazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.

    Synthesis of the Triazole Moiety: The triazole ring is synthesized via a cyclization reaction involving an aryl azide and an alkyne.

    Coupling Reaction: The hydrazide intermediate is then coupled with the triazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Condensation: The final step involves the condensation of the bromothiophene aldehyde with the hydrazide-triazole intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole moiety.

    Reduction: Reduction reactions can target the azomethine (C=N) bond, converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Anticancer Research: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the synthesis of dyes and pigments.

Mechanism of Action

The compound’s biological activity is primarily due to its ability to interact with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The triazole moiety is known to bind to metal ions, which can inhibit metalloenzymes critical for bacterial survival.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromothiophene moiety, in particular, allows for unique substitution reactions that are not possible with similar compounds.

This detailed overview should provide a comprehensive understanding of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H18BrN5OS2

Molecular Weight

512.4 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18BrN5OS2/c1-15-7-9-16(10-8-15)21-26-27-22(28(21)17-5-3-2-4-6-17)30-14-20(29)25-24-13-18-11-12-19(23)31-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+

InChI Key

UWWPEZSQSSPKKG-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

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